Anthelvencin A

Description

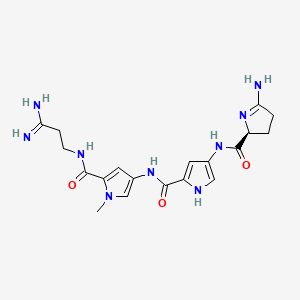

Structure

3D Structure

Properties

CAS No. |

58616-25-4 |

|---|---|

Molecular Formula |

C19H25N9O3 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-[[4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-1H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C19H25N9O3/c1-28-9-11(7-14(28)19(31)23-5-4-15(20)21)26-18(30)13-6-10(8-24-13)25-17(29)12-2-3-16(22)27-12/h6-9,12,24H,2-5H2,1H3,(H3,20,21)(H2,22,27)(H,23,31)(H,25,29)(H,26,30)/t12-/m0/s1 |

InChI Key |

ZKNZAWGJQIYHNE-LBPRGKRZSA-N |

Isomeric SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)[C@@H]3CCC(=N3)N |

Canonical SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)C3CCC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Anthelvencin A from Streptomyces venezuelae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of Anthelvencin A, a pyrrolamide metabolite produced by Streptomyces venezuelae. The document details the revised molecular structure, the genetic basis for its production, and the experimental protocols for its fermentation, extraction, and purification.

Introduction

This compound, a natural product with anthelmintic and moderate antibacterial properties, was first isolated from Streptomyces venezuelae ATCC 14583 and 14585 in 1965.[1][2][3] For decades, its initial structural assignment was accepted until a 2020 study led to a significant revision of its chemical structure.[1][3] This re-evaluation, coupled with the identification of the anthelvenicin biosynthetic gene cluster, has renewed interest in this molecule and its derivatives for potential therapeutic applications.[1] This guide synthesizes the available scientific data to provide a detailed resource for researchers working on the discovery and development of novel anti-infective agents.

The Revised Structure of this compound

Initially, the structure of this compound was misidentified. However, through modern spectroscopic techniques, particularly 2D NMR, the structure was revised.[3] The corrected structure revealed a different methylation pattern on the pyrrole rings.[3] Concurrently, a new analog, Anthelvencin C, which contains two N-methylated pyrrole groups, was also identified.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅N₉O₃ | [4][5] |

| Molecular Weight | 427.47 g/mol | [5] |

| CAS Number | 58616-25-4 | [5] |

Biosynthesis of this compound

The production of this compound in S. venezuelae is orchestrated by a dedicated biosynthetic gene cluster (BGC).[1] This cluster, identified through genome sequencing of S. venezuelae ATCC 14583, has been deposited in GenBank under accession number MK483114 and in MIBiG under BGC0002042.[1]

The biosynthesis of the anthelvenicins is notable for its reliance on a Type II nonribosomal peptide synthetase (NRPS) system, which is characterized by stand-alone enzymatic domains rather than large, multi-modular enzymes.[1][2][3] A key enzyme in this pathway is Ant23, a member of the ATP-grasp ligase family, which is proposed to utilize a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of S. venezuelae and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces venezuelae

This protocol outlines the steps for the cultivation of S. venezuelae ATCC 14583 for the production of this compound.

Table 2: Media Composition for S. venezuelae Fermentation

| Medium | Component | Concentration |

| Seed Medium (MYM) | Malt Extract | 10 g/L |

| Yeast Extract | 4 g/L | |

| Maltose | 4 g/L | |

| Production Medium (MYMG) | Malt Extract | 10 g/L |

| Yeast Extract | 4 g/L | |

| Maltose | 4 g/L | |

| Glycerol | 20 g/L |

Protocol:

-

Inoculation: Aseptically inoculate 50 mL of sterile MYM seed medium in a 250 mL baffled flask with a loopful of S. venezuelae spores from a mature MYM agar plate.

-

Seed Culture Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 48 hours.

-

Production Culture Inoculation: Transfer 5 mL of the seed culture to 100 mL of MYMG production medium in a 500 mL baffled flask.

-

Production Culture Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

-

Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them via HPLC-MS.

Isolation and Purification of this compound

This protocol describes the extraction and chromatographic purification of this compound from the fermentation broth.

Protocol:

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Extraction:

-

Adjust the pH of the supernatant to 9.0 with NaOH.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal volume of methanol.

-

Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).

-

Elute the fractions containing this compound (as determined by HPLC-MS) with 80-100% methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the this compound-containing fractions from the SPE.

-

Perform preparative reverse-phase HPLC on a C18 column.

-

Use a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid as the mobile phase.

-

Collect fractions corresponding to the this compound peak.

-

-

Final Purification and Characterization:

-

Combine the pure fractions and lyophilize to obtain purified this compound.

-

Confirm the identity and purity of the compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

The revised understanding of this compound's structure and the elucidation of its biosynthetic pathway have opened new avenues for research and development. The methodologies presented in this guide provide a solid foundation for the consistent production and purification of this promising natural product. Further investigations into the bioactivity of this compound and its analogs, potentially generated through biosynthetic engineering of the identified gene cluster, are warranted to fully explore their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BGC0002042 [mibig.secondarymetabolites.org]

- 5. This compound | C19H25N9O3 | CID 202542 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anthelvencin A Nonribosomal Peptide Synthetase (NRPS) Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthelvencin A is a pyrrolamide natural product synthesized by Streptomyces venezuelae ATCC 14583, known for its anthelmintic and moderate antibacterial properties.[1] Its biosynthesis is orchestrated by a unique nonribosomal peptide synthetase (NRPS) pathway, distinguished by its composition of exclusively stand-alone enzymatic domains, a characteristic of Type II NRPS systems.[1] This pathway collaborates with an ATP-grasp ligase, Ant23, for the assembly of the peptide backbone. The genetic blueprint for this pathway is encoded within the ant biosynthetic gene cluster. Understanding the intricacies of this pathway, from its genetic regulation to the kinetics of its enzymes, is pivotal for harnessing its potential in synthetic biology and drug development. This guide provides a comprehensive technical overview of the this compound NRPS pathway, detailing its genetic organization, key enzymatic players, proposed biosynthetic mechanism, and putative regulatory networks. It also furnishes detailed experimental protocols for the study of this pathway and presents available quantitative data to facilitate comparative analysis and future research endeavors.

Genetic Organization of the ant Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (ant BGC), identified in Streptomyces venezuelae ATCC 14583, is the locus of genetic information for the production of anthelvencins A, B, and C.[1] The cluster's sequence is accessible via GenBank under the accession number MK483114. The organization of the ant BGC is remarkably similar to that of the congocidine (cgc) cluster from Streptomyces ambofaciens. The genes within the ant cluster and their putative functions, largely inferred from homology to the cgc cluster, are summarized below.

| Gene | Proposed Function | Homolog in cgc Cluster |

| ant1 | Putative transcriptional regulator | cgc1 |

| ant2 | Involved in the assembly of anthelvencins | cgc2 |

| ant3 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc3 |

| ant4 | Involved in the biosynthesis of 3-aminopropionamidine | cgc4 |

| ant5 | Involved in the biosynthesis of 3-aminopropionamidine | cgc5 |

| ant6 | Involved in the biosynthesis of 3-aminopropionamidine | cgc6 |

| ant8 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc8 |

| ant9 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc9 |

| ant10 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc10 |

| ant11 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc11 |

| ant12 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc12 |

| ant13 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc13 |

| ant14 | Involved in the deacetylation of 4-acetamidopyrrole-2-carboxylate | cgc14 |

| ant16 | Involved in the assembly of anthelvencins | cgc16 |

| ant17 | Involved in the biosynthesis of 4-acetamidopyrrole-2-carboxylate | cgc17 |

| ant19 | Peptidyl Carrier Protein (PCP) | cgc19 |

| ant22 | Involved in the assembly of anthelvencins | cgc22 |

| ant23 | ATP-grasp ligase | - |

| ant24 | Putative L-Ectoine synthase family enzyme | - |

Key Enzymes and Their Roles

The biosynthesis of this compound is a fascinating example of a hybrid enzymatic system, relying on a Type II NRPS and an ATP-grasp ligase.

-

Nonribosomal Peptide Synthetase (NRPS) System: Unlike the large, modular Type I NRPSs, the anthelvencin NRPS is composed of stand-alone, monofunctional domains encoded by separate genes.[1] This architecture is characteristic of Type II NRPS systems and is also observed in the biosynthesis of congocidine and distamycin.[1][2] These systems are of significant interest for combinatorial biosynthesis due to the potential for mixing and matching individual domains.[1] The core components of a typical NRPS are the Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C) domains. In the ant cluster, Ant19 is the proposed PCP.[3]

-

ATP-Grasp Ligase (Ant23): A key enzyme in the pathway, Ant23, belongs to the ATP-grasp superfamily.[1] These enzymes utilize ATP to catalyze the formation of an amide or ester bond.[4] It is proposed that Ant23 catalyzes the amide bond formation between a PCP-tethered 4-aminopyrrole-2-carboxylate and 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC).[1]

-

Precursor Biosynthesis Enzymes: A significant portion of the ant gene cluster is dedicated to the synthesis of the non-proteinogenic building blocks of this compound. Genes ant3 and ant8-14 are implicated in the synthesis of the 4-aminopyrrole-2-carboxylate moiety, while ant4-6 are proposed to be involved in the formation of the 3-aminopropionamidine group.[3] The enzyme Athv28 has been shown to be critical for the synthesis of the precursor ADPC from glutamine.[3]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step process involving precursor synthesis, activation, and sequential condensation reactions.

Figure 1: Proposed biosynthetic pathway for this compound.

Caption: The pathway begins with the synthesis of precursors, followed by their activation and assembly on a Type II NRPS system, with a key peptide bond formation catalyzed by the ATP-grasp ligase, Ant23.

Regulation of the ant Gene Cluster

The production of secondary metabolites in Streptomyces is tightly regulated. While specific details for the ant cluster are still emerging, evidence points to a hierarchical regulatory network.

-

Global Regulation: The global transcriptional regulator AdpA in S. venezuelae has been shown to influence the expression of all annotated biosynthetic gene clusters, including the ant cluster.[5][6] This suggests that the initiation of anthelvencin production is likely linked to broader physiological signals in the bacterium, such as growth phase transition.

-

Pathway-Specific Regulation: The ant gene cluster contains a putative transcriptional regulator gene, ant1.[7][8] Ant1 shares high sequence similarity with Cgc1, the pathway-specific activator of the congocidine biosynthetic gene cluster.[7][8] Cgc1 is an atypical orphan response regulator that activates the transcription of the cgc genes during the stationary phase.[7] Furthermore, the production of congocidine itself induces the expression of cgc1, creating a positive feedback loop.[7] It is highly probable that Ant1 plays a similar role in the ant cluster, acting as a pathway-specific activator, possibly induced by this compound.

Figure 2: Putative regulatory cascade for the ant gene cluster.

Caption: A proposed hierarchical control mechanism where the global regulator AdpA influences the expression of the pathway-specific activator Ant1, which in turn controls the biosynthetic genes.

Quantitative Data

As of the date of this guide, specific enzyme kinetic data (e.g., Km, kcat) for the this compound NRPS enzymes and the ATP-grasp ligase Ant23 have not been published. Similarly, detailed production yields of this compound from S. venezuelae ATCC 14583 fermentations are not available in the peer-reviewed literature. Research in this area is ongoing, and future studies are expected to elucidate these quantitative parameters. For comparative purposes, researchers may refer to studies on the related pyrrolamide antibiotics, congocidine and distamycin, although it should be noted that direct extrapolation of kinetic data is not always accurate.

| Parameter | This compound Pathway | Congocidine Pathway (for comparison) | Distamycin Pathway (for comparison) |

| Enzyme Kinetics | |||

| NRPS A-domain Km | Not Reported | Not Reported | Not Reported |

| NRPS A-domain kcat | Not Reported | Not Reported | Not Reported |

| ATP-Grasp Ligase Km | Not Reported | Not applicable | Not applicable |

| ATP-Grasp Ligase kcat | Not Reported | Not applicable | Not applicable |

| Production Yields | |||

| Titer in native producer | Not Reported | Variable, strain/condition dependent | Variable, strain/condition dependent |

Experimental Protocols

The following protocols are adapted from established methodologies for studying Streptomyces genetics and NRPS biochemistry. They are intended to serve as a starting point for the investigation of the this compound pathway.

Gene Inactivation in Streptomyces venezuelae

This protocol describes the replacement of a target gene in the ant cluster (e.g., ant23) with an antibiotic resistance cassette via homologous recombination.

Materials:

-

S. venezuelae ATCC 14583

-

E. coli ET12567/pUZ8002

-

Suicide vector (e.g., pKOSi)

-

Apramycin, Nalidixic acid, Kanamycin

-

ISP4 medium, Mannitol Soya (MS) agar, Tryptone Soya Broth (TSB)

-

Phusion DNA Polymerase and buffers

-

Restriction enzymes and T4 DNA ligase

-

General molecular biology reagents

Procedure:

-

Construct the gene replacement plasmid: a. Amplify ~1.5-2.0 kb regions flanking the target gene from S. venezuelae genomic DNA using high-fidelity PCR. b. Clone the upstream and downstream flanking regions into the suicide vector on either side of an apramycin resistance cassette. c. Verify the construct by restriction digest and sequencing.

-

Conjugation from E. coli to S. venezuelae: a. Transform the final construct into the non-methylating E. coli strain ET12567/pUZ8002. b. Grow S. venezuelae in TSB to early-to-mid exponential phase. c. Mix E. coli donor and S. venezuelae recipient cells, plate on MS agar, and incubate overnight. d. Overlay the plates with nalidixic acid (to select against E. coli) and apramycin (to select for exconjugants).

-

Selection of Double-Crossover Mutants: a. Isolate apramycin-resistant colonies and streak onto fresh selective plates. b. Screen for colonies that are sensitive to the antibiotic resistance marker on the suicide vector backbone (e.g., kanamycin), indicating a double-crossover event.

-

Verification of Gene Deletion: a. Confirm the gene replacement in putative mutants by PCR using primers flanking the target gene. b. Further verification can be performed by Southern blotting.

Heterologous Expression and Purification of Ant23 (ATP-Grasp Ligase)

Materials:

-

E. coli BL21(DE3)

-

Expression vector (e.g., pET28a with an N-terminal His6-tag)

-

LB medium, IPTG, Kanamycin

-

Ni-NTA affinity chromatography column

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

SDS-PAGE reagents

Procedure:

-

Cloning: a. Amplify the coding sequence of ant23 from S. venezuelae genomic DNA. b. Clone into the expression vector.

-

Expression: a. Transform the construct into E. coli BL21(DE3). b. Grow a 1 L culture in LB medium with kanamycin at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

-

Purification: a. Harvest cells by centrifugation and resuspend in lysis buffer. b. Lyse cells by sonication and clarify the lysate by centrifugation. c. Load the supernatant onto a pre-equilibrated Ni-NTA column. d. Wash the column with wash buffer. e. Elute the His-tagged protein with elution buffer. f. Analyze fractions by SDS-PAGE for purity. g. Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Assay for ATP-Grasp Ligase Activity

This assay measures the ATP-dependent ligation activity of Ant23 by detecting the release of inorganic phosphate.

Materials:

-

Purified Ant23 enzyme

-

Substrates: 4-aminopyrrole-2-carboxylate (or a suitable analog) and ADPC

-

ATP, MgCl2

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Malachite green phosphate assay kit

Procedure:

-

Set up reactions in a 96-well plate with varying concentrations of substrates.

-

The reaction mixture should contain reaction buffer, Ant23, 4-aminopyrrole-2-carboxylate, and ADPC.

-

Initiate the reaction by adding ATP.

-

Incubate at a constant temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at ~620-650 nm.

-

Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

-

Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The this compound biosynthetic pathway represents a compelling system for the study of Type II NRPSs and their interplay with other enzyme families like ATP-grasp ligases. While significant progress has been made in elucidating the genetic basis and proposing a biosynthetic route, several key areas remain to be explored. The determination of the precise kinetic parameters of the biosynthetic enzymes is crucial for a complete understanding of the pathway's efficiency and for guiding rational engineering efforts. Furthermore, a detailed characterization of the regulatory network, including the role of the putative activator Ant1 and its interaction with global regulators, will be essential for optimizing the production of anthelvencins and for activating other silent gene clusters. The unique modularity of this stand-alone NRPS system makes it an attractive target for combinatorial biosynthesis, opening avenues for the creation of novel pyrrolamide derivatives with potentially enhanced or novel biological activities. The technical framework provided in this guide aims to facilitate and inspire further research into this fascinating biosynthetic pathway, with the ultimate goal of translating this fundamental knowledge into practical applications in medicine and biotechnology.

References

- 1. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type II non-ribosomal peptide synthetase proteins: structure, mechanism, and protein–protein interactions - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The ATP-grasp enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AdpA, a Global Regulator of Hundreds of Genes, Including Those for Secondary Metabolism, in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Transcriptional Regulation of Congocidine (Netropsin) Biosynthesis and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anthelmintic Potential of Pyrrolamide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anthelmintic properties of pyrrolamide metabolites, a class of bioactive compounds with demonstrated potential for parasite control. The focus is on the available quantitative data, experimental methodologies, and the proposed mechanism of action, drawing parallels with structurally and functionally related compounds. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anthelmintic agents.

Introduction to Pyrrolamide Metabolites

Pyrrolamides are a diverse group of natural products synthesized by actinobacteria, notably from the genus Streptomyces. These compounds are characterized by the presence of one or more pyrrole-2-carboxamide moieties in their structures.[1] While many pyrrolamides, such as congocidine and distamycin, are known for their ability to bind to the minor groove of DNA, leading to antiviral, antibacterial, and antitumor activities, certain members of this family have also been identified as potent anthelmintics.[1][2] This guide will focus on the specific anthelmintic properties of these metabolites.

Quantitative Efficacy of Pyrrolamide Metabolites

The available quantitative data on the anthelmintic efficacy of pyrrolamide metabolites is primarily centered on dioxapyrrolomycin, a member of the related pyrrolomycin class of compounds. Historical reports also indicate the anthelmintic activity of anthelvencins A and B, though detailed quantitative data from modern studies are limited.

Table 1: In Vivo Efficacy of Dioxapyrrolomycin against Haemonchus contortus

| Compound | Host Animal | Parasite Species | Dosage | Route of Administration | Efficacy (% Clearance) | Reference(s) |

| Dioxapyrrolomycin | Jird (Gerbil) | Haemonchus contortus | 0.33 mg/jird | Not Specified | ≥ 90.9% | [3] |

| Dioxapyrrolomycin | Lamb | Haemonchus contortus | 12.5 mg/kg | Not Specified | 99.9% | [3] |

Note: Other tested pyrrolomycins, including pyrrolomycin C and pyrrolomycin D, did not show significant activity against Trichostrongylus colubriformis in the jird model.[3]

Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of anthelmintic action for dioxapyrrolomycin is proposed to be the uncoupling of oxidative phosphorylation in the mitochondria of helminths. This is strongly supported by the observed cross-resistance between dioxapyrrolomycin and closantel, a known salicylanilide uncoupler.[3]

Salicylanilides like closantel are lipophilic, weakly acidic compounds that disrupt the proton gradient across the inner mitochondrial membrane.[4] By shuttling protons back into the mitochondrial matrix, they dissipate the electrochemical potential that drives ATP synthase. This leads to a rapid depletion of cellular ATP, causing metabolic collapse, paralysis, and ultimately death of the parasite.[4] It is hypothesized that dioxapyrrolomycin acts in a similar manner, functioning as a protonophore and disrupting the parasite's energy metabolism.

References

- 1. Anthelmintic activity of dioxapyrrolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. course.cutm.ac.in [course.cutm.ac.in]

- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Arsenal of Streptomyces venezuelae: A Technical Guide to its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the antibacterial activity of secondary metabolites produced by Streptomyces venezuelae. This soil-dwelling bacterium is a known producer of potent antibiotics, most notably chloramphenicol and the jadomycin family of compounds. This document provides a comprehensive overview of their antibacterial efficacy, detailed experimental protocols for their study, and a visualization of the intricate regulatory pathways governing their biosynthesis.

Quantitative Antibacterial Activity

The antibacterial potency of secondary metabolites from Streptomyces venezuelae, primarily chloramphenicol and jadomycin B, has been quantified against a range of bacterial pathogens. The data, presented in terms of Minimum Inhibitory Concentration (MIC), is summarized below for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Jadomycin B and its Analogues

| Compound | Staphylococcus aureus C623 (MRSA) (μg/mL) | Staphylococcus aureus 305 (μg/mL) | Staphylococcus epidermidis C960 (μg/mL) |

| Jadomycin B | 8 | 4 | 0.5 |

| Jadomycin L | 8 | 8 | 2 |

| Jadomycin F | 8 | 8 | 1 |

Data sourced from a study on the antimicrobial activities of Jadomycin B and its structurally related analogues.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Chloramphenicol

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 4.60 |

This MIC value for chloramphenicol was determined in a study assessing its activity against Staphylococcus aureus.[3]

Experimental Protocols

This section outlines the detailed methodologies for the extraction of secondary metabolites from Streptomyces venezuelae and the subsequent determination of their antibacterial activity.

Extraction of Secondary Metabolites

A generalized workflow for the extraction of antibacterial compounds from Streptomyces venezuelae is depicted below. The choice of solvent is critical and can be optimized for the specific metabolite of interest. Ethyl acetate is a commonly used solvent for extracting a broad range of secondary metabolites from Streptomyces cultures.

Caption: Workflow for the extraction of secondary metabolites.

Determination of Antibacterial Activity

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[4][5]

-

Sample Application: Add a defined volume (e.g., 100 µL) of the Streptomyces venezuelae extract (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.

-

Incubation: Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8]

-

Preparation of Stock Solution: Prepare a stock solution of the purified metabolite or crude extract in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in the same broth.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.[7]

Caption: Workflow for MIC determination via broth microdilution.

Regulatory Pathways of Antibiotic Biosynthesis

The production of chloramphenicol and jadomycin in Streptomyces venezuelae is tightly regulated by a complex network of transcriptional regulators. These pathways are often reciprocally controlled, with the expression of one antibiotic being suppressed while the other is activated.

Regulation of Chloramphenicol Biosynthesis

The biosynthesis of chloramphenicol is controlled by a combination of pathway-specific and global regulators. The gene cluster-situated activator, CmlR, plays a crucial role.[9][10] Additionally, global regulators such as AdpA and MtrA have been shown to positively influence chloramphenicol production.[11][12][13] The biosynthesis is also antagonistically regulated by JadR1, a regulator from the jadomycin biosynthetic gene cluster.

Caption: Simplified regulatory network of chloramphenicol biosynthesis.

Regulation of Jadomycin Biosynthesis

The biosynthesis of jadomycin is induced by stress signals such as ethanol shock.[14] Its regulation is complex, involving at least three cluster-situated regulators: an activator, JadR1, and two repressors, JadR2 and JadR*.[15] JadR2 acts as a key repressor, and its disruption can lead to jadomycin production even without stress induction.[14][16][17] JadR1 and JadR2 also exhibit reciprocal regulation, adding another layer of control to this intricate system.[15][18]

Caption: Simplified regulatory network of jadomycin biosynthesis.

References

- 1. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Purification of Anthelvencin A from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthelvencin A, a pyrrolamide metabolite produced by Streptomyces venezuelae, has demonstrated anthelmintic and moderate antibacterial properties.[1][2] This document provides a detailed protocol for the purification of this compound from bacterial culture. The methodology covers the cultivation of Streptomyces venezuelae, extraction of the secondary metabolite, and a multi-step purification process involving solid-phase extraction and high-performance liquid chromatography (HPLC). This protocol is designed to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery to obtain highly purified this compound for further biological and pharmacological studies.

Introduction to this compound

This compound is a member of the pyrrolamide class of antibiotics, which are characterized by one or more pyrrole-2-carboxamide moieties.[3] These compounds are known to bind to specific DNA sequences, which is the basis for their biological activities, including antiviral, antibacterial, and antitumor effects.[3] this compound is biosynthesized by Streptomyces venezuelae through a nonribosomal peptide synthetase (NRPS) pathway.[1][2] The purification of this compound is essential for its structural elucidation, characterization of its biological activity, and potential development as a therapeutic agent. The following protocol outlines a robust method for the isolation and purification of this compound.

Experimental Protocols

Materials and Equipment

Bacterial Strain:

-

Streptomyces venezuelae ATCC 14583 or ATCC 14585

Media and Reagents:

-

ISP Medium 1 or Yeast Malt Extract Medium (ISP #2) for initial culture

-

Tryptone Soya Broth (TSB)

-

Yeast Extract

-

Production Medium (e.g., Starch Casein Nitrate Broth)

-

Methanol (HPLC grade)

-

n-Butanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Solid Phase Extraction (SPE) Cartridges (C18)

-

Analytical and Preparative HPLC columns (C18)

Equipment:

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Ultrasonic disruptor

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Lyophilizer

Stage 1: Cultivation of Streptomyces venezuelae

-

Activation of Culture: Aseptically inoculate Streptomyces venezuelae from a glycerol stock into 50 mL of ISP Medium 1 or Yeast Malt Extract Medium. Incubate at 26-30°C with shaking at 200 rpm for 3-4 days until a dense culture is obtained.[4]

-

Seed Culture: Transfer 5 mL of the activated culture into 100 mL of Tryptone Soya Broth supplemented with 0.5% yeast extract. Incubate at 28°C with shaking at 200 rpm for 3 days.[5]

-

Production Culture: Inoculate a 1 L production medium (e.g., Starch Casein Nitrate Broth) with the 100 mL seed culture.[6] Incubate at 28°C with shaking at 200 rpm for 7 days.[5]

Stage 2: Extraction of Crude this compound

-

Separation of Biomass and Supernatant: Centrifuge the production culture at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Mycelial Extraction: Resuspend the mycelial pellet in methanol (1/10th of the original culture volume).[5] Subject the suspension to ultrasonic disruption for 25 minutes to lyse the cells.[5] Centrifuge to remove cell debris and collect the methanolic extract.

-

Supernatant Extraction: Extract the culture supernatant with an equal volume of n-butanol.[3] Separate the organic phase.

-

Concentration: Combine the methanolic and n-butanol extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[3][5]

Stage 3: Solid-Phase Extraction (SPE)

-

Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

-

Column Equilibration: Equilibrate a C18 SPE cartridge with methanol followed by water.

-

Sample Loading and Elution: Load the dissolved crude extract onto the SPE cartridge. Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect the fractions.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the positive fractions and evaporate the solvent.

Stage 4: High-Performance Liquid Chromatography (HPLC) Purification

-

Sample Preparation: Dissolve the enriched extract from the SPE step in the initial mobile phase for HPLC.

-

HPLC Conditions:

-

Column: Semi-preparative C18 column (e.g., 9.4 x 250 mm, 5 µm).[3]

-

Mobile Phase: Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 10% to 40% Solvent B over 20 minutes, then to 100% Solvent B over 5 minutes, and hold at 100% Solvent B for 10 minutes.[3]

-

Flow Rate: 3 mL/min.[3]

-

Detection: UV at 297 nm.[3]

-

-

Fraction Collection: Collect the peaks corresponding to this compound based on retention time.

-

Purity Analysis: Assess the purity of the collected fractions using an analytical C18 HPLC column with a similar gradient.

-

Final Product Preparation: Pool the pure fractions, evaporate the acetonitrile, and lyophilize the aqueous solution to obtain pure this compound as a powder.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the purification process.

Table 1: Summary of Purification Steps and Yield

| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |

| Crude Extract | - | - | 100 | - |

| SPE Eluate | - | - | - | - |

| HPLC Purified | - | - | - | >95 |

Table 2: HPLC Parameters for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 9.4 x 250 mm, 5 µm |

| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |

| Gradient | 10-100% B over 15 min | 10-40% B over 20 min, then to 100% B |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 297 nm | UV at 297 nm |

Visualizations

Diagram 1: Overall Workflow for this compound Purification

Caption: Workflow for this compound Purification.

Diagram 2: Logic of the Chromatographic Purification Steps

Caption: Chromatographic Purification Strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization | PLOS One [journals.plos.org]

- 4. Redefining development in Streptomyces venezuelae: integrating exploration into the classical sporulating life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Derivatization of Anthelvencin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies for the anthelmintic compound Anthelvencin A, along with detailed protocols for its synthesis and proposed methods for its derivatization. These notes are intended to serve as a practical guide for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this compound and its analogues.

Introduction to this compound

This compound is a naturally occurring oligopeptide with reported anthelmintic and moderate antibacterial activities.[1] Isolated from Streptomyces venezuelae, its unique structure, characterized by a pyrrole-amide backbone, has made it a subject of interest for total synthesis and derivatization to explore its structure-activity relationships (SAR) and develop more potent therapeutic agents. The total synthesis of (+)-Anthelvencin A was first reported by M. Lee, D. M. Coulter, and J. W. Lown in 1988, establishing its absolute configuration.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process involving the careful construction of the pyrrole-containing fragments and their subsequent coupling. The overall strategy is based on the original work cited in the Journal of Organic Chemistry.

Experimental Workflow for Total Synthesis

Caption: A simplified workflow for the total synthesis of this compound.

Key Experimental Protocols

Protocol 2.1: Synthesis of the Pyrrole-2-Carboxamide Core

This protocol outlines a general method for the formation of the key pyrrole-amide linkage, a central feature of this compound. This is adapted from established methods for synthesizing pyrrole-containing natural products.

-

Activation of the Pyrrole Carboxylic Acid:

-

Dissolve the N-protected pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and N-hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Amide Bond Formation:

-

To the activated acid solution, add the desired amine fragment (1 equivalent) dissolved in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2.2: Global Deprotection and Final Product Isolation

The final step in the synthesis involves the removal of all protecting groups to yield the natural product.

-

Deprotection:

-

Dissolve the fully protected this compound precursor in a suitable solvent (e.g., DCM or a mixture of DCM and trifluoroacetic acid (TFA)).

-

Add the appropriate deprotecting agent. For Boc groups, neat TFA or a solution of HCl in dioxane is commonly used. For benzyl-based protecting groups, catalytic hydrogenation (e.g., H₂, Pd/C) is effective.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

-

Isolation and Purification:

-

Remove the solvent and excess reagents under reduced pressure.

-

The crude product is often obtained as a salt (e.g., TFA salt).

-

Purify the final compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound.

-

Derivatization of this compound

The derivatization of this compound can be approached through several strategies to probe the SAR and improve its biological properties. Key sites for modification include the pyrrole rings, the amide linkages, and the terminal amidine group.

Logical Flow for Derivatization Strategy

Caption: Potential derivatization pathways for this compound.

Proposed Derivatization Protocols

Protocol 3.1: N-Alkylation of Pyrrole Moieties

Modification of the pyrrole nitrogen atoms can influence DNA binding affinity and specificity, a common mechanism for this class of compounds.

-

Deprotonation:

-

Dissolve the N-H pyrrole-containing intermediate (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.

-

Stir the mixture for 30-60 minutes at 0 °C.

-

-

Alkylation:

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the N-alkylated derivative by column chromatography.

-

Protocol 3.2: Modification of the Terminal Amidine Group

The basicity and hydrogen bonding capacity of the amidine group are often critical for biological activity.

-

Synthesis of Amidine Analogues:

-

Prepare the corresponding nitrile precursor to the amidine.

-

Convert the nitrile to the amidine using the Pinner reaction. Bubble dry HCl gas through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol) at 0 °C to form the imidate hydrochloride.

-

Treat the imidate salt with a solution of ammonia in the corresponding alcohol to yield the amidine hydrochloride.

-

-

Derivatization of the Amidine:

-

The amidine can be further functionalized by reaction with various electrophiles, such as isocyanates or isothiocyanates, to form urea or thiourea derivatives, respectively.

-

Dissolve the amidine (1 equivalent) and the electrophile (1.1 equivalents) in a polar aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equivalents), and stir at room temperature.

-

Monitor the reaction by TLC and purify by chromatography upon completion.

-

Quantitative Data

Table 1: Template for Biological Activity Data of this compound Derivatives

| Compound | Modification | Target Organism | IC₅₀ / MIC (µM) | Cytotoxicity (CC₅₀, µM) |

| This compound | Parent Compound | Haemonchus contortus | Data to be determined | Data to be determined |

| Derivative 1 | N-methyl pyrrole | Haemonchus contortus | Data to be determined | Data to be determined |

| Derivative 2 | Modified Amidine | Haemonchus contortus | Data to be determined | Data to be determined |

| This compound | Parent Compound | Staphylococcus aureus | Data to be determined | Data to be determined |

| Derivative 1 | N-methyl pyrrole | Staphylococcus aureus | Data to be determined | Data to be determined |

| Derivative 2 | Modified Amidine | Staphylococcus aureus | Data to be determined | Data to be determined |

Biosynthetic Pathway and Opportunities for Derivatization

Recent research has elucidated the biosynthetic gene cluster of this compound.[1] This opens up possibilities for derivatization through biosynthetic engineering, a powerful tool for generating novel analogues.

This compound Biosynthesis Overview

Caption: A conceptual overview of the biosynthetic pathway of this compound.

The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) assembly line.[1] This provides several avenues for generating derivatives:

-

Precursor-directed biosynthesis: Feeding the producing organism with synthetic analogues of the natural precursors (e.g., substituted pyrrole carboxylic acids).

-

Genetic manipulation: Modifying the NRPS genes to incorporate different monomer units or altering the tailoring enzymes to introduce new functionalities.

These approaches can lead to a diverse library of this compound analogues that may be difficult to access through traditional chemical synthesis.

References

Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Anthelvencin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthelvencin A is a pyrrolamide metabolite produced by Streptomyces venezuelae that has been reported to exhibit anthelmintic properties. The development of new anthelmintic drugs is crucial to combat parasitic helminth infections in both humans and livestock, especially with the rise of drug resistance to current treatments.[1] This document provides detailed protocols for assessing the in vitro anthelmintic activity of this compound using motility-based assays with the model nematode parasite, Haemonchus contortus. These assays are fundamental in the primary screening and characterization of novel anthelmintic compounds.

While the precise mechanism of action for this compound is not yet fully elucidated, many anthelmintics exert their effects by disrupting neuromuscular coordination in the parasite, leading to paralysis and expulsion from the host.[2][3] The protocols outlined below are designed to quantify the paralytic effects of this compound on different life stages of H. contortus.

Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the parasite's motility or development. The following table presents hypothetical data for the in vitro anthelmintic activity of this compound against Haemonchus contortus.

| Assay Type | Life Stage | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (Levamisole) IC50 (µM) |

| Motility Assay | Adult Worms | 24 | 8.5 | 1.2 |

| Motility Assay | L3 Larvae | 48 | 15.2 | 2.5 |

Experimental Protocols

Adult Worm Motility Assay (AWMA)

This assay evaluates the effect of this compound on the motility of adult H. contortus.

Materials:

-

Adult Haemonchus contortus worms

-

Phosphate Buffered Saline (PBS), pH 7.4

-

RPMI-1640 culture medium supplemented with antibiotics (e.g., penicillin-streptomycin)[4]

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Levamisole (positive control)

-

Solvent control (e.g., DMSO)

-

Petri dishes or multi-well plates

-

Incubator (37°C)

-

Dissecting microscope

Procedure:

-

Parasite Collection: Collect adult H. contortus from the abomasum of infected sheep at necropsy.[5]

-

Washing: Wash the collected worms thoroughly with PBS to remove any host debris.

-

Selection: Select healthy, actively motile worms for the assay.

-

Assay Setup:

-

Prepare different concentrations of this compound in RPMI-1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects worm motility (typically ≤0.5% DMSO).[4]

-

Prepare a positive control (e.g., Levamisole) and a solvent control.

-

In a multi-well plate, add 5-10 adult worms to each well containing the different concentrations of this compound, the positive control, or the solvent control.[6]

-

-

Incubation: Incubate the plates at 37°C for up to 24-72 hours.[4][7]

-

Motility Assessment:

-

At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), observe the motility of the worms under a dissecting microscope.[8]

-

Score the motility on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = sluggish movement, 3 = active movement).

-

Alternatively, count the number of motile and non-motile worms. A worm is considered dead or paralyzed if it shows no movement upon gentle prodding.[9]

-

-

Data Analysis: Calculate the percentage of inhibition of motility for each concentration compared to the solvent control. Determine the IC50 value using a suitable statistical software.

Larval Motility Assay (LMA)

This assay assesses the effect of this compound on the motility of third-stage (L3) larvae of H. contortus.

Materials:

-

Haemonchus contortus L3 larvae

-

Phosphate Buffered Saline (PBS), pH 7.2

-

This compound stock solution

-

Ivermectin (positive control)

-

Solvent control

-

96-well microtiter plates

-

Incubator (room temperature or 25°C)

-

Inverted microscope or a microplate reader capable of measuring movement

Procedure:

-

Larvae Preparation: Obtain L3 larvae from fecal cultures of infected sheep.[10]

-

Washing: Wash the larvae with PBS to remove fecal debris.

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Include a positive control (e.g., Ivermectin) and a solvent control.

-

Add approximately 50-100 L3 larvae to each well.

-

-

Incubation: Incubate the plate at room temperature for 24-48 hours.[11]

-

Motility Assessment:

-

Assess larval motility at specified time points. This can be done by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae.

-

Alternatively, automated analysis using a microplate reader that detects larval movement can be employed for higher throughput.

-

-

Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for in vitro anthelmintic assays of this compound.

Putative Signaling Pathway Disruption

The precise molecular target of this compound in helminths is currently unknown. However, many anthelmintics function by interfering with neuromuscular transmission.[12] A plausible, yet hypothetical, mechanism for this compound could involve the modulation of ion channels in the nerve or muscle cells of the parasite, leading to paralysis. For instance, it could act as an agonist or antagonist of a neurotransmitter receptor. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist to a G-protein coupled receptor (GPCR) crucial for muscle contraction.

Caption: Hypothetical mechanism of this compound inducing paralysis.

References

- 1. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agromaroc.com [agromaroc.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 11. researchgate.net [researchgate.net]

- 12. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis and Purification of Anthelvencin A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analytical determination and preparative purification of Anthelvencin A using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the analysis of related pyrrolamide antibiotics and are intended to serve as a robust starting point for laboratory implementation.

Introduction to this compound and the Role of HPLC

This compound is a member of the pyrrolamide class of natural products, known for their interesting biological activities. As with many natural products, the isolation, quantification, and purification of this compound from complex mixtures such as fermentation broths or synthetic reaction media are critical steps in research and drug development. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these tasks, offering high resolution and sensitivity for analysis and purification.

This guide outlines two primary HPLC applications:

-

Analytical HPLC: For the qualitative and quantitative analysis of this compound. This is crucial for reaction monitoring, purity assessment, and stability studies.

-

Preparative HPLC: For the isolation and purification of this compound in larger quantities for further biological testing, structural elucidation, or as a reference standard.

Analytical HPLC Method for this compound

This method is designed for the rapid and accurate determination of this compound in samples. A reversed-phase C18 column is employed, which is well-suited for the separation of polar compounds like pyrrolamide antibiotics.

Experimental Protocol: Analytical HPLC

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

-

Sample Solvent: 50:50 (v/v) Acetonitrile/Water

-

This compound reference standard

-

Sample containing this compound

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 297 nm (based on the characteristic absorbance of pyrrolamides)

-

Injection Volume: 10 µL

-

Gradient Program: See Table 1.

-

-

Analysis: Inject the prepared sample and a reference standard of this compound. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Purity can be assessed by the peak area percentage of this compound relative to all other peaks. Quantification can be performed by creating a calibration curve with the reference standard.

Data Presentation: Analytical Method Parameters

Table 1: Analytical HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 70 | 30 |

| 30 | 40 | 60 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

Table 2: Expected Analytical Results (Hypothetical Data)

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | 15.2 | 98.5 | 98.5 |

| Impurity 1 | 12.8 | 0.8 | - |

| Impurity 2 | 18.1 | 0.7 | - |

Visualization: Analytical Workflow

Caption: Workflow for the analytical HPLC of this compound.

Preparative HPLC Method for this compound Purification

This method is designed for the isolation of this compound from a crude mixture, such as a concentrated extract from a Streptomyces fermentation. The goal is to obtain a high-purity fraction of the target compound for further use.

Experimental Protocol: Preparative HPLC

Objective: To purify this compound from a crude extract.

Instrumentation and Materials:

-

Preparative HPLC system with a fraction collector

-

Semi-preparative or preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Sample Solvent: Methanol or a mixture of water and acetonitrile

-

Crude extract containing this compound

Procedure:

-

Sample Preparation: Dissolve the crude extract in the sample solvent at a high concentration (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved and filter out any particulate matter.

-

Chromatographic Conditions:

-

Flow Rate: 20 mL/min (adjust based on column dimensions)

-

Detection Wavelength: 297 nm

-

Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

-

Gradient Program: See Table 3.

-

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound. The collection can be triggered by the detector signal (peak-based) or by time.

-

Post-Purification Processing: Combine the fractions containing pure this compound. Remove the HPLC solvents (acetonitrile and water) by rotary evaporation or lyophilization to obtain the purified solid compound.

-

Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method described in Section 2.

Data Presentation: Preparative Method Parameters

Table 3: Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 0 | 100 |

| 35 | 0 | 100 |

| 40 | 90 | 10 |

Table 4: Expected Purification Results (Hypothetical Data)

| Parameter | Value |

| Crude Sample Loaded | 500 mg |

| Purified this compound | 45 mg |

| Purity (by analytical HPLC) | >99% |

| Recovery | 9.0% |

Visualization: Purification Workflow

Caption: Workflow for the preparative HPLC of this compound.

Method Development and Optimization Considerations

The provided protocols are starting points and may require optimization for specific samples and instrumentation.

-

Mobile Phase: Trifluoroacetic acid (TFA) at 0.1% can be used as an alternative to formic acid and may improve peak shape for some basic compounds.

-

Column Chemistry: If resolution is poor, experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) may be beneficial. For highly polar compounds that are poorly retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach.

-

Gradient Slope: The gradient can be made shallower around the elution time of this compound to improve the resolution from closely eluting impurities.

-

Loading Capacity (Preparative HPLC): For preparative runs, it is essential to determine the maximum sample load that the column can handle without significant loss of resolution. This can be done by performing loading studies with increasing amounts of the crude sample.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize HPLC for the analysis and purification of this compound, facilitating further investigation into its biological properties and potential applications.

Application Notes and Protocols for the Genetic Manipulation of the Anthelvencin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelvencins are a group of pyrrolamide natural products produced by Streptomyces venezuelae.[1][2] These compounds have garnered interest due to their reported anthelmintic and moderate antibacterial activities.[2] The biosynthetic gene cluster (BGC) responsible for anthelvenicin production has been identified, paving the way for genetic manipulation to enhance production yields, generate novel analogs, and further elucidate the biosynthetic pathway.[2] The anthelvenicin BGC directs a type II nonribosomal peptide synthetase (NRPS) system, which is notably composed of stand-alone domains, making it an interesting model for studying protein-protein interactions in NRPSs and a promising candidate for combinatorial biosynthesis approaches.[2]

This document provides detailed application notes and protocols for the genetic manipulation of the Anthelvencin A BGC in Streptomyces venezuelae. It includes a summary of the key genes, protocols for gene knockout, and a proposed biosynthetic pathway.

Data Presentation

Currently, publicly available literature primarily focuses on the qualitative effects of gene knockouts on this compound production. Specifically, the inactivation of the ant8 gene in the anthelvenicin BGC has been shown to completely abolish the production of anthelvenicins.[2] While this demonstrates the essentiality of the gene cluster, precise quantitative data on production titers in wild-type versus mutant strains is not yet available in published research.

Table 1: Qualitative Impact of Gene Knockout on this compound Production

| Target Gene | Genotype | This compound Production | Reference |

| ant8 | ∆ant8 | Abolished | [2] |

Researchers are encouraged to perform quantitative analysis, such as HPLC-MS, to determine the specific impact of their genetic manipulations on this compound titers.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a pathway involving a type II NRPS system. A key precursor is 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), the synthesis of which is critically dependent on the enzyme Athv28.[3] The core structure is assembled by the NRPS machinery, with Ant23, an ATP-grasp ligase, playing a crucial role.[2]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides a detailed protocol for the targeted gene knockout of a gene within the this compound BGC in Streptomyces venezuelae ATCC 14583, based on the methodology described by Aubry et al. (2020). This protocol utilizes homologous recombination to replace the target gene with an antibiotic resistance cassette.

Protocol 1: Gene Knockout in S. venezuelae via Homologous Recombination

Objective: To create a targeted gene deletion in the anthelvenicin BGC of S. venezuelae.

Materials:

-

S. venezuelae ATCC 14583

-

E. coli DH5α (for plasmid construction)

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Suicide vector (e.g., pOSV400)

-

Apramycin resistance cassette (e.g., aac(3)IV)

-

Restriction enzymes

-

T4 DNA ligase

-

PCR reagents

-

Media:

-

Luria-Bertani (LB) agar/broth

-

Tryptic Soy Broth (TSB)

-

Mannitol Soya (MS) agar

-

MP5 medium

-

-

Antibiotics: Apramycin, Nalidixic acid, Kanamycin, Chloramphenicol

-

General molecular biology reagents and equipment

Workflow Diagram:

Caption: Workflow for gene knockout in S. venezuelae.

Procedure:

-

Construction of the Knockout Plasmid: a. Amplify by PCR a ~1.5-2.0 kb DNA fragment upstream and a ~1.5-2.0 kb fragment downstream of the target gene from S. venezuelae genomic DNA. Design primers with appropriate restriction sites. b. Clone the upstream and downstream fragments into a suitable cloning vector (e.g., pCR-Blunt). c. Introduce an apramycin resistance cassette (e.g., aac(3)IV) between the cloned upstream and downstream fragments. d. Excise the entire construct (upstream flank - resistance cassette - downstream flank) and ligate it into a suicide vector for Streptomyces (e.g., pOSV400). e. Transform the final knockout plasmid into E. coli DH5α for propagation and verify the construct by restriction digestion and sequencing.

-

Intergeneric Conjugation: a. Transform the verified knockout plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002. b. Prepare a spore suspension of S. venezuelae ATCC 14583. c. Grow an overnight culture of the E. coli donor strain in LB containing appropriate antibiotics (kanamycin for pUZ8002 and the selection marker for your knockout plasmid). d. Mix the E. coli culture and S. venezuelae spores and plate the mixture onto MS agar plates. Incubate at 30°C. e. After 16-20 hours, overlay the plates with apramycin and nalidixic acid to select for exconjugants.

-

Screening for Double Crossover Mutants: a. After incubation for several days, pick the resulting colonies (exconjugants) and streak them onto fresh MS agar plates containing apramycin to confirm resistance. b. To screen for double crossover events (gene replacement), replica-plate the apramycin-resistant colonies onto a medium that selects for the suicide vector's marker (if applicable). Colonies that are apramycin-resistant but sensitive to the vector's marker are potential double crossover mutants. c. Confirm the gene replacement by PCR analysis of genomic DNA isolated from the potential mutants. Use primers that anneal outside the flanking regions and within the resistance cassette.

-

Phenotypic Analysis: a. Inoculate the wild-type S. venezuelae and the confirmed mutant strain into a suitable production medium (e.g., MP5 medium). b. Incubate the cultures under appropriate conditions for this compound production. c. Extract the secondary metabolites from the culture broth and mycelium. d. Analyze the extracts by HPLC-MS to compare the production of this compound between the wild-type and mutant strains.

Concluding Remarks

The genetic manipulation of the this compound biosynthetic gene cluster in Streptomyces venezuelae offers a powerful approach for strain improvement and the generation of novel bioactive compounds. The protocols and information provided herein serve as a foundational guide for researchers in this field. Further investigation into the regulatory elements of the anthelvenicin BGC and quantitative analysis of production in engineered strains will be crucial for unlocking the full potential of this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Revised Structure of this compound and Characterization of the Anthelvencin Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Anthelvencin A using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a liquid chromatography-mass spectrometry (LC-MS) method for the identification and quantification of Anthelvencin A, a pyrrolamide metabolite with anthelmintic and antibacterial properties.[1][2] The described protocol provides a robust framework for the analysis of this compound in complex matrices, suitable for researchers in natural product discovery, pharmacology, and drug development. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection, and serves as a comprehensive guide for establishing a validated analytical workflow.

Introduction

This compound is a natural product originally isolated from Streptomyces venezuelae.[1][2] As a member of the pyrrolamide class of compounds, it has garnered interest for its biological activities.[1][2] Accurate and sensitive analytical methods are crucial for the study of its biosynthesis, pharmacokinetic properties, and mechanism of action. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the technique of choice for the analysis of such compounds in complex biological and chemical environments.[3] This document provides a detailed protocol for the LC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from a fermentation broth is provided below. This protocol may require optimization depending on the specific sample matrix.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

0.1% Formic acid in water (v/v)

-

0.1% Formic acid in methanol (v/v)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

Protocol:

-

To 1 mL of fermentation broth, add 2 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 50:50 methanol/water with 0.1% formic acid.

-

Vortex for 1 minute to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Scan Mode | Full Scan (m/z 100-1000) and/or MRM |

| Collision Gas | Argon |

Note: The exact precursor and product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a pure standard of this compound and performing a product ion scan.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas against the calibration curve.

Table 3: Hypothetical MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Std. | To be determined | To be determined | To be determined |

Note: An appropriate internal standard, structurally similar to this compound, should be used to ensure accuracy and precision.

Visualizations

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Hypothetical fragmentation pathway of protonated this compound.

Conclusion